Val-Cit-PAB-DEA-Dxd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Cit-PAB-DEA-Dxd is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is composed of a linker and a toxic molecule, Dxd, which is a DNA topoisomerase I inhibitor . This compound is significant in the field of targeted cancer therapy, where it helps deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells .
Preparation Methods
The synthesis of Val-Cit-PAB-DEA-Dxd involves several steps. The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The preparation method includes the following steps:
Synthesis of the Linker: The Val-Cit dipeptide is synthesized and coupled with a self-immolative para-aminobenzyl (PAB) spacer.
Conjugation with Dxd: The linker is then conjugated with the toxic molecule Dxd, which is a DNA topoisomerase I inhibitor.
Purification: The final product is purified to ensure high purity and stability.
Chemical Reactions Analysis
Val-Cit-PAB-DEA-Dxd undergoes several types of chemical reactions:
Cleavage Reactions: The Val-Cit dipeptide motif is cleaved by cathepsin B and related enzymes in tumor lysosomes.
Hydrolysis: The PAB spacer undergoes hydrolysis, releasing the toxic molecule Dxd inside the target cell.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include cathepsin B, water (for hydrolysis), and various oxidizing and reducing agents . The major product formed from these reactions is the active cytotoxic species, Dxd .
Scientific Research Applications
Val-Cit-PAB-DEA-Dxd has several scientific research applications:
Mechanism of Action
Val-Cit-PAB-DEA-Dxd exerts its effects through a series of steps:
Targeting: The ADC binds to a specific antigen on the surface of the target cancer cell.
Internalization: The ADC is internalized into the target cell through endocytosis.
Cleavage: The Val-Cit dipeptide motif is cleaved by cathepsin B in the lysosome, releasing the PAB spacer.
Hydrolysis: The PAB spacer undergoes hydrolysis, releasing the toxic molecule Dxd inside the cell.
Cytotoxicity: Dxd inhibits DNA topoisomerase I, leading to DNA damage and cell death.
Comparison with Similar Compounds
Val-Cit-PAB-DEA-Dxd is unique due to its specific linker and toxic molecule combination. Similar compounds include:
vcMMAF: Similar to vcMMAE, but uses monomethyl auristatin F (MMAF) as the cytotoxic agent.
vcSN38: Uses a Val-Cit linker with SN38, a topoisomerase I inhibitor.
This compound stands out due to its specific combination of the Val-Cit linker and the DNA topoisomerase I inhibitor Dxd, which provides a unique mechanism of action and therapeutic potential .
Properties
Molecular Formula |
C50H61FN10O12 |
---|---|
Molecular Weight |
1013.1 g/mol |
IUPAC Name |
[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C50H61FN10O12/c1-7-50(70)32-19-37-42-30(21-61(37)45(65)31(32)23-71-46(50)66)40-34(15-14-29-26(4)33(51)20-36(57-42)39(29)40)56-38(62)24-73-49(69)60(6)18-17-59(5)48(68)72-22-27-10-12-28(13-11-27)55-43(63)35(9-8-16-54-47(53)67)58-44(64)41(52)25(2)3/h10-13,19-20,25,34-35,41,70H,7-9,14-18,21-24,52H2,1-6H3,(H,55,63)(H,56,62)(H,58,64)(H3,53,54,67)/t34-,35-,41-,50-/m0/s1 |
InChI Key |
DVSBNZJUFGPUNY-XPWLFZPOSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.